molecular formula C6H4ClIS B2947026 2-Chloro-4-iodobenzenethiol CAS No. 1268473-43-3

2-Chloro-4-iodobenzenethiol

Cat. No.: B2947026
CAS No.: 1268473-43-3
M. Wt: 270.51
InChI Key: MKOCZXAVSOPBHV-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzenethiol is an organosulfur compound characterized by the presence of both chlorine and iodine substituents on a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential halogenation of benzenethiol, where the thiol group is first protected, followed by chlorination and iodination at the desired positions. The protection and deprotection steps are crucial to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to achieve high yields and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and reaction time to optimize the production efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfoxides, depending on the oxidizing agents and conditions used.

    Reduction: The compound can be reduced to form various derivatives, including thiolates and disulfides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiolates, disulfides.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

2-Chloro-4-iodobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive thiol group.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzenethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The halogen substituents can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2-Chlorobenzenethiol
  • 4-Iodobenzenethiol
  • 2,4-Dichlorobenzenethiol
  • 2-Iodo-4-chlorobenzenethiol

Comparison: 2-Chloro-4-iodobenzenethiol is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and properties compared to compounds with only one type of halogen

Properties

IUPAC Name

2-chloro-4-iodobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOCZXAVSOPBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268473-43-3
Record name 2-chloro-4-iodobenzenethiol
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